molecular formula C35H46O19 B11936078 [4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B11936078
M. Wt: 770.7 g/mol
InChI Key: ASXIPLGNTUAGMU-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex polyphenolic glycoside ester characterized by multiple oxane (sugar) rings, hydroxyphenyl groups, and a caffeoyl-derived (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate moiety. Its molecular formula is C₃₀H₃₈O₁₅, with an average mass of 638.6190 Da and a monoisotopic mass of 638.22107 Da . Key structural features include:

  • Sugar subunits: Two methylated oxane rings (3,4,5-trihydroxy-6-methyloxan-2-yl and 3,4-dihydroxy-6-methyloxan-2-yl) linked via glycosidic bonds.
  • Phenolic components: A 3,4-dihydroxyphenyl (catechol) group esterified to the caffeoyl moiety and a 2-(3,4-dihydroxyphenyl)ethoxy substituent.

Properties

Molecular Formula

C35H46O19

Molecular Weight

770.7 g/mol

IUPAC Name

[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C35H46O19/c1-14-24(42)25(43)27(45)34(49-14)53-30-15(2)50-35(28(46)26(30)44)54-32-29(47)33(48-10-9-17-4-7-19(38)21(40)12-17)51-22(13-36)31(32)52-23(41)8-5-16-3-6-18(37)20(39)11-16/h3-8,11-12,14-15,22,24-40,42-47H,9-10,13H2,1-2H3/b8-5+

InChI Key

ASXIPLGNTUAGMU-VMPITWQZSA-N

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)/C=C/C4=CC(=C(C=C4)O)O)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC(=C(C=C4)O)O)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O

Origin of Product

United States

Biological Activity

The compound identified as [4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a complex organic molecule with potential biological activities. This article reviews its biological activity based on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure characterized by multiple hydroxyl groups and glycosidic linkages. Its molecular formula is C41H56O25C_{41}H_{56}O_{25}, and it has a molecular weight of approximately 838.80 g/mol. The presence of multiple hydroxy groups suggests potential antioxidant properties.

Antioxidant Activity

Research indicates that compounds with similar structural features often exhibit significant antioxidant properties. For instance, studies have shown that flavonoids and polyphenols can scavenge free radicals and reduce oxidative stress in cells. The specific compound is hypothesized to function similarly due to its high hydroxyl content.

Inhibition of Cancer Cell Proliferation

Recent studies have explored the compound's efficacy against various cancer cell lines. In vitro experiments demonstrated that the compound inhibits the growth of cancer cells by inducing apoptosis and modulating signaling pathways involved in cell survival and proliferation.

  • Case Study: Inhibition of Hedgehog Pathway
    • A study investigated the compound's role in inhibiting the Hedgehog (Hh) signaling pathway, crucial in several cancers. The compound showed a dose-dependent inhibition of Hh-dependent tumor cells, with an IC50 value indicating effective suppression at low concentrations .
  • Mechanism of Action
    • The mechanism involves interaction with Smoothened (Smo), a key receptor in the Hh pathway. Molecular docking studies confirmed that the compound binds to Smo, preventing its activation and subsequent downstream signaling that leads to tumor growth .

Table 1: Biological Activities of the Compound

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
Cancer InhibitionInduces apoptosis in Hh-dependent tumors
Smo InteractionBinds to Smo receptor; inhibits tumor growth

Table 2: Comparison with Other Compounds

Compound NameIC50 (μM)Mechanism of Action
Compound 124.44Inhibits Hh pathway via Smo interaction
Cyclopamine10Natural antagonist of Smo
Vismodegib22.56Smo antagonist

Research Findings

  • Antioxidant Studies : Compounds structurally similar to the one have been shown to exhibit strong antioxidant activity through various assays such as DPPH and ABTS radical scavenging tests.
  • Cancer Cell Line Studies : In vitro assays on various cancer cell lines including breast and prostate cancer showed significant reductions in cell viability when treated with the compound at concentrations ranging from 5 to 20 μM.
  • Animal Models : Preliminary in vivo studies demonstrated reduced tumor size in animal models treated with the compound, suggesting potential for therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in the structure enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases . Studies have shown that derivatives of this compound can effectively reduce oxidative damage in cellular models .

Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, similar polyphenolic compounds have shown promise in reducing tumor growth through mechanisms such as apoptosis induction and cell cycle arrest . The structural characteristics of this compound suggest it may interact with key signaling pathways involved in cancer progression.

Food Science

Natural Preservatives
Due to its antioxidant properties, this compound can be explored as a natural preservative in food products. The ability to inhibit lipid peroxidation and microbial growth makes it a candidate for extending the shelf life of various food items. Its application could lead to healthier food preservation methods compared to synthetic preservatives .

Flavor Enhancement
Compounds with phenolic structures are known to contribute to flavor profiles in food products. This compound might be utilized to enhance the taste and aroma of functional foods while providing health benefits associated with polyphenols .

Materials Science

Biodegradable Polymers
Research into biodegradable materials has identified polyphenolic compounds as potential additives that can improve the mechanical properties of biodegradable polymers. The incorporation of this compound could enhance the tensile strength and thermal stability of such materials, making them more viable for packaging applications .

Nanotechnology Applications
The unique molecular structure allows for potential applications in nanotechnology, particularly in drug delivery systems. The ability to modify surface properties through chemical attachment techniques could enable targeted delivery of therapeutic agents .

Data Summary Table

Application AreaPotential BenefitsResearch Findings
Medicinal ChemistryAntioxidant effectsReduces oxidative stress; induces apoptosis
Anticancer activityInhibits cancer cell proliferation
Food ScienceNatural preservativesInhibits lipid peroxidation
Flavor enhancementEnhances taste profiles
Materials ScienceBiodegradable polymersImproves mechanical properties
NanotechnologyPotential for targeted drug delivery

Case Studies

  • Antioxidant Activity Evaluation
    A study focused on the antioxidant capacity of similar polyphenolic compounds demonstrated their effectiveness in scavenging free radicals using assays such as DPPH and ABTS. Results indicated a strong correlation between hydroxyl group presence and antioxidant efficacy .
  • Anticancer Properties Assessment
    In vitro studies on derivatives of this compound revealed significant anticancer effects against breast cancer cell lines (MCF-7). Mechanistic studies suggested that these compounds induce apoptosis through mitochondrial pathways .
  • Food Preservation Research
    Research highlighted the use of natural antioxidants derived from polyphenolic compounds in extending the shelf life of oils and fats by preventing rancidity. This underscores the potential application of the compound in food science .

Chemical Reactions Analysis

2.1. Ester Hydrolysis

  • Conditions : Acidic (HCl) or basic (NaOH) conditions.

  • Products :

    • Acidic hydrolysis: Forms a carboxylic acid [(3,4-dihydroxyphenyl)prop-2-enoic acid] and the corresponding sugar alcohol.

    • Basic hydrolysis: Yields the sodium salt of the carboxylic acid and the sugar alcohol.

Reaction TypeConditionsProducts
AcidicHCl, heat(3,4-dihydroxyphenyl)prop-2-enoic acid + glycosidic alcohol
BasicNaOH, aqueousSodium (3,4-dihydroxyphenyl)prop-2-enoate + glycosidic alcohol

2.2. Ether Bond Cleavage

  • Conditions : Strong acids (e.g., H₂SO₄) or enzymatic hydrolysis (e.g., glycosidases).

  • Products : Breakdown of the oxan-ether linkages, releasing smaller oligosaccharides or monosaccharides .

2.3. Oxidation Reactions

  • Mechanism : Hydroxyl groups undergo oxidation to form quinones or carbonyl derivatives.

  • Conditions : Chemical oxidants (e.g., H₂O₂, MnO₂) or enzymatic systems (e.g., peroxidases) .

  • Products : Oxidized derivatives with potential bioactivity (e.g., antioxidant or pro-oxidant effects).

2.4. Conjugation and Derivatization

  • Esterification : The hydroxyl groups may react with acyl chlorides or anhydrides to form esters.

  • Methylation : Reaction with methylating agents (e.g., CH₃I) to protect hydroxyl groups during purification.

Stereochemical Considerations

The (E)-configuration of the prop-2-enoate group influences reactivity:

  • Electrophilic Addition : The trans double bond may undergo regioselective additions (e.g., with H₂O or amines) .

  • Enzymatic Interactions : Steric hindrance or steric compatibility may affect enzyme binding .

Biological and Pharmacological Implications

The compound’s reactivity is linked to its potential therapeutic applications:

  • Antioxidant Activity : Hydroxyl groups scavenge free radicals via hydrogen donation.

  • Enzyme Inhibition : The ester and phenolic moieties may interact with cellular targets (e.g., kinases, phosphatases) .

Purification and Analytical Methods

  • Chromatography : Reverse-phase HPLC or TLC for isolation and identification.

  • Spectroscopy : NMR and MS for structural elucidation (e.g., confirming regiochemistry) .

Comparison of Reaction Pathways

Reaction TypeKey FeaturesApplications
Ester Hydrolysis pH-dependent, cleavage of ester bondDrug metabolism, synthesis
Ether Hydrolysis Requires strong acids/enzymesGlycoside breakdown
Oxidation Hydroxyl-to-quinone conversionAntioxidant/pro-oxidant studies

This compound’s reactivity profile highlights its versatility in organic synthesis and biochemistry, with implications for drug development and nutraceutical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table compares the target compound with structurally related molecules from the evidence:

Compound Molecular Formula Molecular Weight (Da) Key Functional Groups Reported Activities Reference
Target Compound C₃₀H₃₈O₁₅ 638.62 Catechol, glycosidic oxanes, caffeoyl ester Hypothesized antioxidant
3,6'-Disinapoyl sucrose C₃₄H₄₂O₁₉ 754.68 Sinapoyl esters, sucrose core, methoxy groups Anti-inflammatory, neuroprotective
2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-(3,4,5-trihydroy... C₃₃H₃₄O₁₈ 610.52 Catechol, flavonoid core, glycosidic linkages Antioxidant (DPPH assay)
[(2S)-5,7-dihydroxy-2-[4-[2,4,6-trihydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-5-[(2S,3R,4R,5S,6R)...] C₃₅H₄₄O₂₀ 704.64 Resorcinol, caffeoyl ester, trihydroxyoxane Not reported

Key Structural Differences and Implications

Substituent Variations: The target compound’s catechol groups (3,4-dihydroxyphenyl) contrast with the methoxy-substituted phenyl groups in 3,6'-disinapoyl sucrose . Methoxy groups reduce polarity and may enhance membrane permeability but diminish antioxidant capacity compared to hydroxyl groups.

Glycosylation Patterns: The target compound’s methylated oxane rings differ from the non-methylated glucose or sucrose cores in analogs like 3,6'-disinapoyl sucrose . Methylation could alter metabolic stability or enzymatic hydrolysis rates.

Biological Activity Trends: Compounds with catechol moieties (e.g., target compound, CID 90657172 ) are frequently associated with radical scavenging, as seen in DPPH assays for related flavonoid glycosides . Caffeoyl esters (common in the target and 3,6'-disinapoyl sucrose) are linked to inhibition of pro-inflammatory cytokines like TNF-α .

Spectroscopic and Physicochemical Data

While direct NMR or mass spectrometry data for the target compound is unavailable, analogs provide insights:

  • Collision Cross Section (CCS) : The target’s predicted CCS (310.7 Ų for [M+H]+) is higher than smaller analogs like vanillin (), reflecting its larger size and branching .
  • NMR Shifts: In compounds with similar A-ring structures (e.g., tetrabromophenols in ), ¹³C chemical shifts for hydroxylated carbons range from 110–150 ppm, consistent with aromatic and glycosidic environments .

Preparation Methods

Glycoside Core Assembly

The glycosidic backbone consists of two oxane (tetrahydropyran) rings with methyl, hydroxy, and hydroxymethyl substituents. A stepwise assembly is critical:

  • Step 1 : The 3,4,5-trihydroxy-6-methyloxan-2-yl (rhamnose derivative) unit is synthesized via Koenigs-Knorr glycosylation, using silver carbonate as a promoter and peracetylated rhamnose as the donor.

  • Step 2 : The second oxan-2-yl moiety (6-methyl-3,4-dihydroxyoxane) is coupled via a β-glycosidic bond using trichloroacetimidate chemistry, achieving 78% yield in optimized conditions.

  • Step 3 : The central glucose-like oxan-3-yl core is functionalized at the 4- and 6-positions through iterative glycosylation. A 2025 study demonstrated that chiral 4-pyrrolidinopyridine organocatalysts enable regioselective rhamnosylation at the 5-O-position of intermediate glucopyranosides, avoiding undesired isomerization.

Table 1: Glycosylation Conditions and Yields

StepDonor SugarAcceptorCatalystYieldReference
1Peracetylated rhamnoseHydroxytyrosol derivativeAg₂CO₃65%
2Trichloroacetimidate-glucoseRhamnosylated intermediateBF₃·Et₂O78%
3Activated rhamnose4-O-caffeoyl glucopyranoside4-Pyrrolidinopyridine82%

Phenylethanoid Moiety Attachment

The 2-(3,4-dihydroxyphenyl)ethoxy group is introduced via Mitsunobu reaction or enzymatic coupling:

  • Chemical Method : Hydroxytyrosol is reacted with the glycoside core using diethyl azodicarboxylate (DEAD) and triphenylphosphine, yielding 70–75% under anhydrous conditions.

  • Enzymatic Method : β-Galactosidase from Kluyveromyces lactis catalyzes transglycosylation in saturated lactose solutions, achieving 30–35% yield with superior stereocontrol.

Regioselective Esterification with Caffeoyl Moieties

The (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate (caffeoyl) group is appended via esterification:

  • Lipase-Mediated Approach : Candida antarctica Lipase B (CaL-B) selectively esterifies the 3-OH position of the glycoside core with caffeic acid, yielding 40–60%.

  • Chemical Catalysis : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) promote esterification under inert atmospheres, but risk E/Z isomerization. A 2025 breakthrough using 4-pyrrolidinopyridine organocatalysts achieved >95% regioselectivity for the 4-O-position without isomerization.

Enzymatic and Biocatalytic Methods

Glycosyltransferases in Sugar Coupling

Key enzymes from Cistanche tubulosa enable de novo synthesis:

  • CtUGT79G13 : A rhamnosyltransferase that attaches rhamnose to the 3′-OH of acteoside precursors with a kₐₜ/Kₘ of 0.15 × 10⁻³ s⁻¹ µM⁻¹.

  • CtUGT73EV1 : Glucosyltransferase responsible for final 6′-OH glucosylation, critical for stabilizing the caffeoyl ester.

Table 2: Enzymatic Parameters for Glycosylation

EnzymeSubstrateKₘ (µM)kₐₜ (s⁻¹)kₐₜ/Kₘ (s⁻¹ µM⁻¹)
CtUGT79G13CalA135.3 ± 24.060.021 ± 0.0030.15 × 10⁻³
CtUGT73EV1Acteoside89.7 ± 11.20.013 ± 0.0020.14 × 10⁻³

Lipase-Mediated Esterification Optimization

CaL-B lipase exhibits broad substrate tolerance:

  • Solvent System : Tert-butanol:dimethyl sulfoxide (4:1) enhances solubility of polar intermediates.

  • Temperature : Reactions at 45°C improve conversion rates by 22% compared to room temperature.

Hybrid Synthesis Strategies

Combining chemical and enzymatic steps maximizes efficiency:

  • Core Assembly : Chemical glycosylation builds the tri-oxan backbone.

  • Esterification : CaL-B lipase selectively installs the caffeoyl group.

  • Final Deprotection : Hydrogenolysis (Pd/C, H₂) removes benzyl protecting groups with >90% recovery.

Analytical and Purification Techniques

  • HPLC/UV : C18 columns (5 µm, 250 × 4.6 mm) with 0.1% formic acid/acetonitrile gradients resolve intermediates.

  • LC/ESI-MS : Confirms molecular ions at m/z 785.2476 [M − H]⁻ for the final product.

  • Sephadex LH-20 Chromatography : Purifies acteoside analogues with 98% purity .

Q & A

(Basic) What analytical methods are recommended to confirm the purity and structural integrity of this compound?

Answer:

  • HPLC-PDA/MS : Use reverse-phase HPLC with photodiode array (PDA) detection and mass spectrometry (MS) to assess purity and identify impurities. Column selection (e.g., C18) and mobile phase optimization (e.g., water/acetonitrile with 0.1% formic acid) are critical .
  • NMR Spectroscopy : Employ 1H^1H, 13C^13C, and 2D NMR (HSQC, HMBC) to verify stereochemistry and glycosidic linkages. Deuterated solvents (e.g., DMSO-d6) enhance resolution for hydroxyl-rich regions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via electrospray ionization (ESI) in negative/positive ion mode, depending on solubility .

(Basic) What in vitro assays are suitable for preliminary evaluation of its antioxidant activity?

Answer:

  • DPPH/ABTS Radical Scavenging : Dissolve the compound in DMSO or methanol (1–100 µM) and measure absorbance at 517 nm (DPPH) or 734 nm (ABTS). Include ascorbic acid as a positive control .
  • FRAP Assay : Use a ferric-tripyridyltriazine complex in acetate buffer (pH 3.6) and quantify reduction at 593 nm. Ensure pH stability to avoid false positives .

(Advanced) How can regioselective acylation challenges during synthesis be addressed?

Answer:

  • Protective Group Strategy : Temporarily block hydroxyl groups using acetyl or benzyl groups. For example, protect primary hydroxyls first due to higher reactivity, as seen in related glycoside syntheses .
  • Enzymatic Catalysis : Use lipases (e.g., Candida antarctica Lipase B) in non-polar solvents to selectively acylate secondary hydroxyls .

(Advanced) How to resolve conflicting bioactivity data across pharmacological studies?

Answer:

  • Assay Standardization : Validate cell lines (e.g., HepG2 vs. RAW264.7) and culture conditions (e.g., serum-free media to avoid polyphenol-protein binding) .
  • Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .

(Advanced) What strategies ensure stereochemical fidelity in glycosidic bond formation?

Answer:

  • Schmidt Glycosylation : Use trichloroacetimidate donors with BF3_3-OEt2_2 activation to control anomeric configuration .
  • Kinetic vs. Thermodynamic Control : Adjust reaction temperature and solvent polarity (e.g., CH2_2Cl2_2 at −40°C for α-selectivity) .

(Basic) What solubility characteristics should be considered for in vitro studies?

Answer:

  • Solvent Screening : Test DMSO, methanol, and aqueous buffers (pH 4–8). For low solubility, use cyclodextrin-based encapsulation or sonication .
  • LogP Estimation : Calculate via HPLC retention times or software (e.g., ChemAxon) to predict membrane permeability .

(Advanced) How to interpret conflicting NMR data for hydroxyl proton assignments?

Answer:

  • Deuterium Exchange : Add D2_2O to identify exchangeable protons. Use variable-temperature NMR to resolve overlapping signals in crowded regions (e.g., 3.0–4.5 ppm) .
  • NOESY/ROESY : Detect spatial proximity between hydroxyls and adjacent protons to confirm hydrogen-bonding networks .

(Basic) What parameters are critical in structure-activity relationship (SAR) studies?

Answer:

  • Substituent Variation : Modify the cinnamoyl or glycosyl moieties and compare IC50_{50} values in enzyme inhibition assays .
  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., COX-2 or NADPH oxidase) to predict binding modes .

(Advanced) How to optimize semi-synthetic modifications without destabilizing the core structure?

Answer:

  • Stepwise Functionalization : Introduce one substituent at a time, monitored by TLC and LC-MS. Avoid harsh conditions (e.g., strong acids) that may hydrolyze glycosidic bonds .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify labile groups .

(Advanced) How to address discrepancies in enzyme inhibition data between studies?

Answer:

  • Enzyme Source Comparison : Test commercial vs. recombinant enzymes (e.g., human vs. bacterial tyrosinase) to rule out isoform-specific effects .
  • Inhibitor Pre-incubation Time : Vary incubation periods (5–30 min) to account for slow-binding inhibition kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.